molecular formula C15H28N2O12 B12859959 Digalactosylceramide

Digalactosylceramide

Cat. No.: B12859959
M. Wt: 428.39 g/mol
InChI Key: CXTNKELDSAMJIU-GKOPTVQOSA-N
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Description

Digalactosylceramide is a glycosphingolipid, a type of lipid that includes both sugar and fat components. It is known for its role as a receptor for certain bacterial toxins, such as staphylococcal enterotoxin-B, in human kidney proximal tubular cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of digalactosylceramide typically involves the glycosylation of ceramide with galactose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses glycosyltransferases, which facilitate the transfer of galactose to ceramide under mild conditions . Chemical synthesis, on the other hand, may involve the use of protecting groups and catalysts to achieve the desired glycosylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis due to its specificity and efficiency. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product. Additionally, advancements in biotechnological methods have made it possible to produce this compound in a more cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions: Digalactosylceramide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Digalactosylceramide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of digalactosylceramide involves its interaction with specific molecular targets and pathways. As a receptor for bacterial toxins, it binds to these toxins and facilitates their entry into cells. This interaction can trigger various cellular responses, including immune activation and signal transduction pathways . The precise molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

    Galactosylceramide: Similar in structure but contains only one galactose unit.

    Glucosylceramide: Contains a glucose unit instead of galactose.

Uniqueness: Digalactosylceramide is unique due to its dual galactose units, which confer specific binding properties and biological functions. This structural feature distinguishes it from other glycosphingolipids and makes it particularly valuable in studying specific cellular interactions and developing targeted therapies .

Properties

Molecular Formula

C15H28N2O12

Molecular Weight

428.39 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-N,N-bis[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propanamide

InChI

InChI=1S/C15H28N2O12/c16-4(1-18)13(27)17(14-11(25)9(23)7(21)5(2-19)28-14)15-12(26)10(24)8(22)6(3-20)29-15/h4-12,14-15,18-26H,1-3,16H2/t4-,5+,6+,7-,8-,9-,10-,11+,12+,14?,15?/m0/s1

InChI Key

CXTNKELDSAMJIU-GKOPTVQOSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C(=O)[C@H](CO)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)O)C(=O)C(CO)N)O)O)O)O

Origin of Product

United States

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